molecular formula C25H29N3O3 B254060 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one

カタログ番号 B254060
分子量: 419.5 g/mol
InChIキー: RREGMPQZKRUJGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one, also known as GSK690693, is a small molecule inhibitor that targets the protein kinase AKT. AKT is a key regulator of cell survival and proliferation, and its dysregulation is associated with many diseases, including cancer.

作用機序

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one targets the protein kinase AKT, which is a key regulator of cell survival and proliferation. AKT is activated by various growth factors and cytokines, and it promotes cell survival by inhibiting apoptosis and promoting cell cycle progression. 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one inhibits AKT by binding to its ATP-binding site, preventing its phosphorylation and activation. This leads to decreased cell survival and proliferation, and increased apoptosis.
Biochemical and Physiological Effects:
3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been shown to have specific biochemical and physiological effects in cancer cells. It inhibits AKT phosphorylation and downstream signaling pathways, leading to decreased cell survival and proliferation. 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one also induces apoptosis and cell cycle arrest in cancer cells, and it has been shown to sensitize cancer cells to other anticancer agents. In addition, 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been shown to have antiangiogenic effects, inhibiting the growth of blood vessels that supply nutrients to tumors.

実験室実験の利点と制限

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and it has a high degree of specificity for AKT. 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has also been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also limitations to using 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one in lab experiments. It has a short half-life and low solubility, which can make dosing and administration challenging. In addition, 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

将来の方向性

There are several future directions for research on 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one. One area of focus is the development of new formulations and delivery methods to improve its solubility and pharmacokinetics. Another area of interest is the identification of biomarkers that can predict response to 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one, which could help guide patient selection in clinical trials. In addition, there is ongoing research into the potential of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one in combination with other anticancer agents, as well as its potential in other diseases beyond cancer. Overall, 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one is a promising therapeutic agent that has the potential to make a significant impact in the field of cancer research.

合成法

The synthesis of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one involves multiple steps, including the reaction of 4-(1,3-benzodioxol-5-ylmethyl)piperazine with 2,5,7-trimethyl-1H-quinolin-4-one, followed by the addition of various reagents and solvents. The final product is obtained through purification and isolation techniques. The synthesis of 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been optimized to increase yield and purity, and it is now widely available for research purposes.

科学的研究の応用

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been extensively studied for its potential therapeutic applications in cancer and other diseases. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and it has demonstrated efficacy in preclinical models of various types of cancer, including breast, lung, and prostate cancer. 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has also been studied in combination with other anticancer agents, and it has shown synergistic effects in some cases. In addition to cancer, 3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one has been investigated for its potential in treating other diseases, such as diabetes and neurodegenerative disorders.

特性

製品名

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one

分子式

C25H29N3O3

分子量

419.5 g/mol

IUPAC名

3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2,5,7-trimethyl-1H-quinolin-4-one

InChI

InChI=1S/C25H29N3O3/c1-16-10-17(2)24-21(11-16)26-18(3)20(25(24)29)14-28-8-6-27(7-9-28)13-19-4-5-22-23(12-19)31-15-30-22/h4-5,10-12H,6-9,13-15H2,1-3H3,(H,26,29)

InChIキー

RREGMPQZKRUJGE-UHFFFAOYSA-N

異性体SMILES

CC1=CC(=C2C(=C1)N=C(C(=C2O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C)C

SMILES

CC1=CC(=C2C(=C1)NC(=C(C2=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C)C

正規SMILES

CC1=CC(=C2C(=C1)NC(=C(C2=O)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。